molecular formula C16H16F3N5O B2363116 1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1396631-47-2

1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2363116
CAS No.: 1396631-47-2
M. Wt: 351.333
InChI Key: HKOPKYUJSDIRNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound.

    Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution reactions.

    Formation of the Urea Derivative: The final step involves the reaction of the pyrimidine derivative with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea: can be compared with other urea derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the trifluoromethyl group and the pyrrolidine ring, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-(2-pyrrolidin-1-ylpyrimidin-5-yl)-3-[3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N5O/c17-16(18,19)11-4-3-5-12(8-11)22-15(25)23-13-9-20-14(21-10-13)24-6-1-2-7-24/h3-5,8-10H,1-2,6-7H2,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOPKYUJSDIRNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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